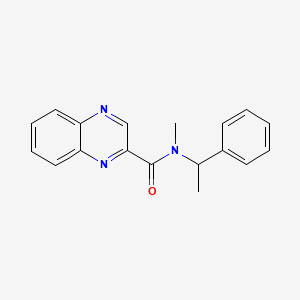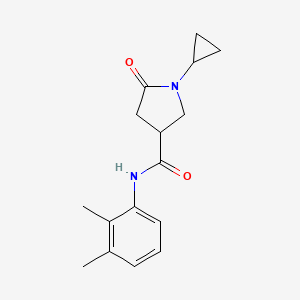
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile, also known as PEPcN, is a chemical compound that belongs to the pyridine family. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry.
科学研究应用
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has shown potential applications in medicinal chemistry and biochemistry. It has been studied as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has also been studied as a potential inhibitor of protein-protein interactions, which are involved in various cellular processes. Moreover, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has been studied as a potential fluorescent probe for the detection of metal ions in biological systems.
作用机制
The mechanism of action of 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and proteins involved in cellular processes. 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has also been shown to induce apoptosis, which is a programmed cell death mechanism. The exact molecular targets of 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile are still under investigation.
Biochemical and Physiological Effects:
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has also been shown to inhibit the aggregation of amyloid-beta peptide, which is involved in the pathogenesis of Alzheimer's disease. Moreover, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has been shown to protect dopaminergic neurons from oxidative stress, which is involved in the pathogenesis of Parkinson's disease.
实验室实验的优点和局限性
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile is also soluble in various solvents, which makes it easy to work with in different experimental setups. However, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has some limitations as well. It is a relatively new compound, and its mechanism of action is not fully understood. Moreover, its potential toxicity and side effects are not well studied.
未来方向
There are several future directions for the research on 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile. One direction is to study its potential as a drug candidate for the treatment of various diseases. Another direction is to study its mechanism of action and molecular targets. Moreover, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile can be further modified to improve its efficacy and specificity. Finally, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile can be studied as a potential fluorescent probe for the detection of metal ions in biological systems.
Conclusion:
In conclusion, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile is a promising compound with potential applications in medicinal chemistry and biochemistry. Its synthesis method has been optimized to yield high purity and high yield. 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has shown potential as a drug candidate for the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Its mechanism of action is still under investigation, and its potential toxicity and side effects are not well studied. However, 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile has several advantages for lab experiments, and there are several future directions for research on this compound.
合成方法
The synthesis of 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile involves the reaction of 2-aminopyridine with 2-bromoethyl phenyl sulfide in the presence of a base. The reaction yields 2-(2-phenylsulfanylethylamino)pyridine, which is then further reacted with acetonitrile and a base to form 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile. The synthesis method has been optimized to yield high purity and high yield of 2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile.
属性
IUPAC Name |
2-(2-phenylsulfanylethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c15-11-12-5-4-8-16-14(12)17-9-10-18-13-6-2-1-3-7-13/h1-8H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVSYLTWEBAIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCNC2=C(C=CC=N2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Phenylsulfanylethylamino)pyridine-3-carbonitrile | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 6-(furan-2-yl)-3-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B7515263.png)

![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]acetamide](/img/structure/B7515283.png)



![N-methyl-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]cyclopropanecarboxamide](/img/structure/B7515301.png)
![2-{[(3-methylphenyl)methyl]sulfanyl}-N-propylacetamide](/img/structure/B7515306.png)
![1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7515311.png)
![N-[1-(furan-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B7515329.png)

![N-[1-(furan-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B7515362.png)

![8-Methyl-2-(phenylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515373.png)